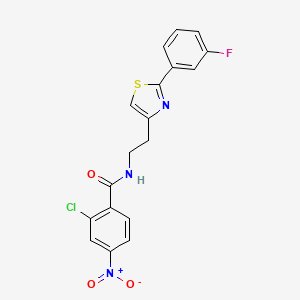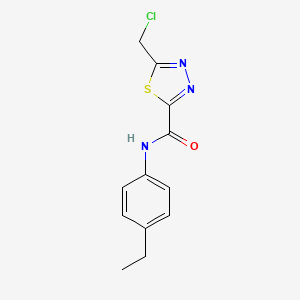![molecular formula C16H14BrNO2 B2537966 2-(4-溴丁基)-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 58895-73-1](/img/structure/B2537966.png)
2-(4-溴丁基)-1H-苯并[de]异喹啉-1,3(2H)-二酮
描述
2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H14BrNO2 and its molecular weight is 332.197. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学传感器开发
苯并[de]异喹啉-1,3-二酮的新衍生物,包括与2-(4-溴丁基)-1H-苯并[de]异喹啉-1,3(2H)-二酮相关的衍生物,已被开发用于确定阴离子的高化学传感器选择性。这些化合物在分析化学中检测特定阴离子种类方面显示出潜力 (Tolpygin 等人,2012)。
抗病毒化合物
1H-苯并[de]异喹啉-1,3(2H)-二酮的溴化衍生物已被研究其晶体结构,表明在抗病毒应用中具有潜力。这些化合物与2-(4-溴丁基)-1H-苯并[de]异喹啉-1,3(2H)-二酮具有结构相似性,可以促进新型抗病毒剂的开发 (Baughman 等人,1995)。
环化反应
2-(4-溴丁基)-1H-苯并[de]异喹啉-1,3(2H)-二酮等衍生物的环化反应已得到探索,导致形成各种氢卤化物并随后转化为其他衍生物。这证明了其在合成有机化学中的多功能性 (Zborovskii 等人,2011)。
抗菌活性
1H-苯并[de]异喹啉-1,3(2H)-二酮的氨基烷基衍生物显示出有效的抗菌和抗真菌活性。这些化合物的构效关系为设计新的抗菌剂提供了见解 (Kuran 等人,2012)。
合成和表征
已经开发了与2-(4-溴丁基)-1H-苯并[de]异喹啉-1,3(2H)-二酮相关的化合物的有效合成方法,突出了它们在化学研究中的潜力。这些方法有助于了解此类化合物的化学性质和潜在应用 (Sakram 等人,2018)。
荧光化学传感器
苯并异喹啉-1,3-二酮衍生物已被用作给体-受体型热激活延迟荧光发射体中的电子受体。这一应用在材料科学领域具有重要意义,特别是在开发新的荧光材料方面 (Yun & Lee,2017)。
未来方向
作用机制
Target of Action
Isoquinoline derivatives, a class to which this compound belongs, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Isoquinoline derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Isoquinoline derivatives have been reported to influence a variety of biochemical pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Result of Action
Isoquinoline derivatives have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
属性
IUPAC Name |
2-(4-bromobutyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-9-1-2-10-18-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(18)20/h3-8H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCSSYYLIIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

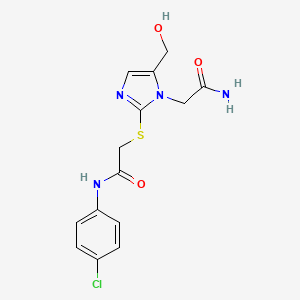
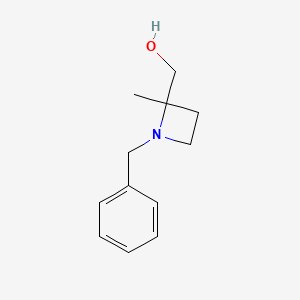
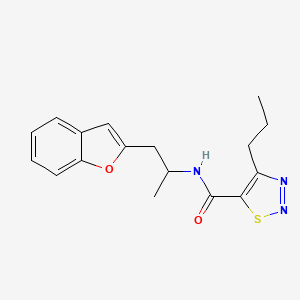
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)
![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)
![2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537892.png)
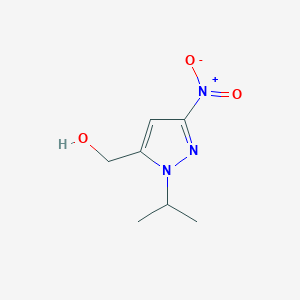
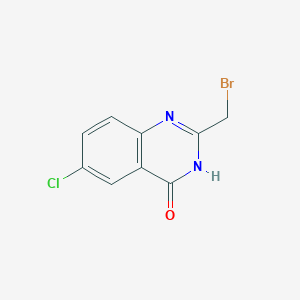
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)
